(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a tert-butyl group, a pyrazinyl moiety, and a dihydrooxazole ring, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the dihydrooxazole intermediate.
Addition of the tert-Butyl Group: The tert-butyl group is often introduced through an alkylation reaction using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to a more saturated form.
Substitution: The pyrazinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated analogs.
Scientific Research Applications
(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyrazinyl group can engage in hydrogen bonding and π-π interactions, while the dihydrooxazole ring can participate in various chemical reactions. These interactions can modulate biological pathways and influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-2-(4-(phenyl)-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl) acetate: This compound shares the tert-butyl group and has a similar structural complexity.
tert-Butyl piperazine-1-carboxylate: Another compound with a tert-butyl group, used in various synthetic applications.
Uniqueness
(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole stands out due to its unique combination of a pyrazinyl group and a dihydrooxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-11(2,3)9-7-15-10(14-9)8-6-12-4-5-13-8/h4-6,9H,7H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQTURLDWDZYMR-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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